molecular formula C10H14N2O4S B3060197 N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide CAS No. 195433-54-6

N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide

Cat. No. B3060197
CAS RN: 195433-54-6
M. Wt: 258.30
InChI Key: GEESNODPSMLCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide” is a chemical compound with the molecular formula C10H14N2O4S . It has a molecular weight of 258.3 . This compound has gained significant interest in scientific research due to its potential applications in various fields such as medicine and agriculture.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14N2O4S/c1-8(2)11(17(3,15)16)9-6-4-5-7-10(9)12(13)14/h4-8H,1-3H3 . This code provides a specific description of the molecular structure of the compound.

The compound’s physical and chemical properties can be further understood by analyzing its InChI code .

Scientific Research Applications

Fragmentation Patterns in Mass Spectrometry

N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide and its derivatives show unique fragmentation patterns upon electron ionization in mass spectrometry. These compounds undergo rearrangement reactions resulting in the loss of carbonyl compounds and formation of benzofurazane radical cations. Understanding these patterns is crucial for the structural analysis of these compounds (Danikiewicz, 1997).

Voltammetric Analysis

The voltammetric behavior of Nimesulide (a related compound) shows that it is both reducible and oxidizable, with a well-defined peak corresponding to the nitro group reduction. This peak is used to develop methods for determining Nimesulide in pharmaceutical forms, highlighting the importance of these compounds in electroanalytical chemistry (Álvarez-Lueje et al., 1997).

Imaging Aromatase Expression in Breast Cancer

Carbon-11-labeled Nimesulide analogs, including derivatives of this compound, are synthesized as potential positron emission tomography (PET) tracers for imaging aromatase expression in breast cancer. This application in medical imaging research is significant for advancing cancer diagnostics (Wang et al., 2010).

Anti-Inflammatory Activity

Compounds derived from N-(4-arylamidophenyl) methanesulfonamide, similar in structure to this compound, have been studied for their anti-inflammatory activity. This research suggests potential therapeutic applications in treating inflammation-related conditions (Lou et al., 2004).

Crystallographic Studies

The crystallographic study of Nimesulide and its derivatives, including those structurally similar to this compound, provides insights into their molecular structure and intermolecular interactions. These studies are essential for understanding the physical properties and potential applications of these compounds (Dey et al., 2015).

Catalytic Asymmetric Synthesis

This compound derivatives are used in catalytic asymmetric synthesis. For example, a derivative was found effective for alkylzinc additions to aldehydes, demonstrating its utility in synthetic organic chemistry (Wipf & Wang, 2002).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides detailed information about the compound’s potential hazards, handling, storage, and disposal procedures.

properties

IUPAC Name

N-(2-nitrophenyl)-N-propan-2-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-8(2)11(17(3,15)16)9-6-4-5-7-10(9)12(13)14/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEESNODPSMLCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801213935
Record name N-(1-Methylethyl)-N-(2-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

195433-54-6
Record name N-(1-Methylethyl)-N-(2-nitrophenyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195433-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylethyl)-N-(2-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.